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For Researchers, Scientists, and Drug Development Professionals

Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for
immune-mediated inflammatory diseases, most notably psoriasis and multiple sclerosis.[1] The
therapeutic effects of these compounds are primarily attributed to their active metabolite,
monomethyl fumarate (MMF), which modulates immune responses and activates the nuclear
factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[2][3] This guide provides a
comparative overview of Tepilamide fumarate, a novel FAE, alongside other established
FAEs, with a focus on experimental data, clinical trial outcomes, and underlying mechanisms of
action.

Mechanism of Action: The Nrf2 Signaling Pathway

FAEs are prodrugs that are rapidly converted to MMF in the body.[4] MMF's primary
mechanism of action involves the activation of the Nrf2 signaling pathway, a key regulator of
cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm
by its inhibitor, Kelch-like ECH-associated protein 1 (Keapl), which facilitates its degradation.
FAEs, acting as electrophiles, are thought to interact with cysteine residues on Keapl, leading
to a conformational change that disrupts the Nrf2-Keap1l interaction. This allows Nrf2 to
translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the
promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
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Figure 1: Activation of the Nrf2 signaling pathway by Fumaric Acid Esters. (Within 100
characters)

Comparative Efficacy in Plaque Psoriasis

Tepilamide fumarate has been evaluated in the AFFIRM Phase IIb clinical trial for moderate-
to-severe plaque psoriasis. The co-primary endpoints were the proportion of patients achieving
at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an
Investigator's Global Assessment (IGA) of clear or almost clear.
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PASI-75 Response Rate

Treatment Group (%) IGA Success Rate (%)
(V]

Tepilamide fumarate 400 mg

39.7 35.7
QD
Tepilamide fumarate 400 mg

47.2 41.4
BID
Tepilamide fumarate 600 mg

44.3 44.4
BID
Placebo 20.0 22.0

Table 1: Efficacy of Tepilamide Fumarate in the AFFIRM Trial at Week 24.

For comparison, a 16-week study of dimethyl fumarate (DMF) showed PASI-75 response rates
of 37.5% and a Physician's Global Assessment of "clear" or "almost clear" in 33% of patients. It
is important to note that direct head-to-head trials are needed for a definitive comparison.

Comparative Safety and Tolerability

A key differentiator among FAEs is their gastrointestinal (Gl) tolerability profile. The EVOLVE-
MS-2 study was a head-to-head trial comparing the Gl tolerability of diroximel fumarate and
dimethyl fumarate in patients with relapsing-remitting multiple sclerosis.

Adverse Event Diroximel Fumarate (%) Dimethyl Fumarate (%)
Any Gl Adverse Event 34.8 49.0

Diarrhea Not specified Not specified

Nausea Not specified Not specified

Vomiting Not specified Not specified

Abdominal Pain Not specified Not specified
Discontinuation due to Gl AEs 0.8 4.8
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Table 2: Gastrointestinal Tolerability of Diroximel Fumarate vs. Dimethyl Fumarate in the
EVOLVE-MS-2 Trial.

In the AFFIRM trial, the most common treatment-emergent adverse events with Tepilamide
fumarate were Gl intolerance (20-42%), infection (6-18%), and decreased lymphocyte count
(4-9%). The incidence of Gl intolerance with Tepilamide fumarate appears to be dose-
dependent.

Pharmacokinetic Profile

All FAEs discussed are prodrugs of MMF. The pharmacokinetic profile of MMF is therefore a
critical factor in their therapeutic effect and tolerability.

Stud
MMF Cmax MMF Tmax MMF AUC J )
FAE Prodrug Population/Co
(ng/mL) (hours) (h*ng/mL) .
nditions
Tepilamide 102.17 105.24 (AUCO-t
. Healthy
fumarate (400 (Test/Reference Not Specified Test/Reference
. ) Volunteers (Fed)
mg) ratio %) ratio %)
Dimethyl Healthy
fumarate (240 1833 3 3299 (AUCO-last)  Volunteers
mg) (Fasted)
Diroximel Healthy
fumarate (462 1697 2.5 3524 (AUCO-last)  Volunteers
mg) (Fasted)
] Healthy
Bafiertam™
1969 4 3503 (AUCO-t) Volunteers
(MMF) (190 mg)
(Fasted)

Table 3: Comparative Pharmacokinetics of MMF from Different FAE Prodrugs. Note: Data for
Tepilamide fumarate is presented as a bioequivalence ratio from a study under fed conditions,
while data for other FAEs are from studies under fasted conditions. Direct comparison should
be made with caution.
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Unpublished Phase | data for Tepilamide fumarate suggest it may provide more efficient and

sustained MMF exposure compared to marketed DMF formulations.

Experimental Protocols
AFFIRM Trial (NCT03421197)

Study Design: A Phase llb, randomized, double-blind, placebo-controlled, multicenter study.
Participants: Adults with moderate-to-severe plague psoriasis.

Intervention: Patients were randomized to receive Tepilamide fumarate 400 mg once daily,
400 mg twice daily, 600 mg twice daily, or placebo for 24 weeks.

Primary Endpoints: The proportion of patients achieving PASI-75 and the proportion of
patients with an IGA score of O (clear) or 1 (almost clear) at week 24.

Key Assessments: Psoriasis Area and Severity Index (PASI), Investigator's Global
Assessment (IGA), and monitoring of adverse events.

EVOLVE-MS-2 Trial (NCT03093324)

Study Design: A Phase lll, randomized, double-blind, head-to-head, 5-week study.
Participants: Patients with relapsing-remitting multiple sclerosis.

Intervention: Patients were randomized to receive either diroximel fumarate 462 mg twice
daily or dimethyl fumarate 240 mg twice daily.

Primary Endpoint: The number of days with an Individual Gastrointestinal Symptom and
Impact Scale (IGISIS) intensity score of > 2.

Key Assessments: Self-administered IGISIS and Global Gastrointestinal Symptom and
Impact Scale (GGISIS) to measure the severity and impact of Gl symptoms, and monitoring
of adverse events.
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Figure 2: Generalized Experimental Workflow for FAE Clinical Trials. (Within 100 characters)
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Logical Relationships of Fumaric Acid Esters

The FAEs discussed in this guide are all prodrugs designed to deliver the active metabolite
MMF. Their development represents a progression towards optimizing the therapeutic window
of MMF by improving tolerability, particularly Gl side effects, while maintaining efficacy.
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Figure 3: Prodrug Relationship of Fumaric Acid Esters to Monomethyl Fumarate. (Within 100
characters)

Conclusion

Tepilamide fumarate is a promising new fumaric acid ester that, like other FAESs, delivers the
active metabolite MMF and activates the Nrf2 pathway. Clinical data from the AFFIRM trial
demonstrate its efficacy in treating moderate-to-severe plaque psoriasis. While direct
comparative efficacy data against other FAEs are lacking, its safety and tolerability profile,
particularly concerning Gl events, will be a critical factor in its future clinical positioning. The
development of novel FAEs like Tepilamide fumarate and diroximel fumarate highlights the
ongoing effort to improve the therapeutic index of MMF-based therapies, offering potential new
options for patients with immune-mediated inflammatory diseases. Further research, including
head-to-head clinical trials and long-term safety studies, will be essential to fully elucidate the
comparative performance of Tepilamide fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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